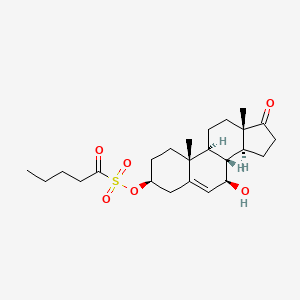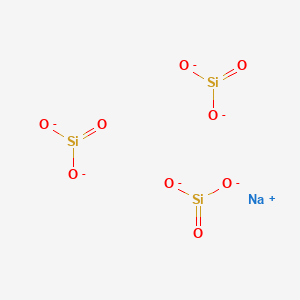![molecular formula C8H18N2O3 B13817094 tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and an amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic or basic conditions, regenerating the free amine.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid, used as a protecting group for amines.
Boc-protected amines: Compounds with a tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis.
Fmoc-protected amines: Compounds with a fluorenylmethyloxycarbonyl (Fmoc) group, also used in peptide synthesis.
Uniqueness
tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate is unique due to its specific structure, which includes both a hydroxyamino group and a tert-butyl carbamate group. This combination allows for selective protection and deprotection of amines, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H18N2O3 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(5-9-12)10-7(11)13-8(2,3)4/h6,9,12H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
SXFWEQYWMPPUCM-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CNO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CNO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)

![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)







